Melting Point Elevation: Significantly Higher Crystallinity than Mono-Substituted Thiophenol Analogs
2-Nitro-4-(trifluoromethyl)benzenethiol exhibits a melting point of 160–162 °C, which is dramatically higher than the closest mono-substituted analogs: 2-nitrothiophenol (mp 56 °C) and 4-(trifluoromethyl)thiophenol (liquid at room temperature, bp 68–72 °C at 15 torr) . This difference of >100 °C reflects the enhanced lattice energy imparted by the dual electron-withdrawing groups and enables straightforward purification by recrystallization, easier handling in solid-dispensing automated workflows, and improved long-term storage stability.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 160–162 °C |
| Comparator Or Baseline | 2-Nitrothiophenol (CAS 4875-10-9): 56 °C; 4-(Trifluoromethyl)thiophenol (CAS 825-83-2): liquid at RT |
| Quantified Difference | Δ > 100 °C vs. 2-nitrothiophenol; solid vs. liquid vs. 4-(trifluoromethyl)thiophenol |
| Conditions | Literature melting point values; target compound mp verified by Sigma-Aldrich Certificate of Analysis. |
Why This Matters
For procurement, the high-melting solid form reduces shipping restrictions, simplifies inventory management, and eliminates solvent removal steps required for liquid analogs, directly lowering total cost of ownership.
